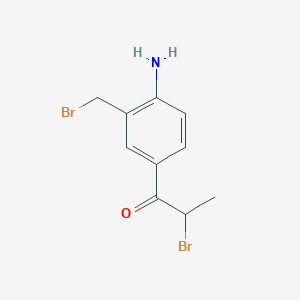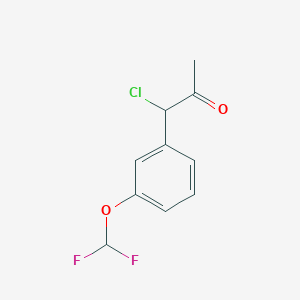
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O2. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
Comparison
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the chloro and difluoromethoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research purposes.
Propriétés
Formule moléculaire |
C10H9ClF2O2 |
|---|---|
Poids moléculaire |
234.62 g/mol |
Nom IUPAC |
1-chloro-1-[3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)9(11)7-3-2-4-8(5-7)15-10(12)13/h2-5,9-10H,1H3 |
Clé InChI |
GFJGISMWKCCFKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



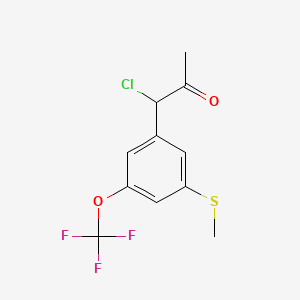
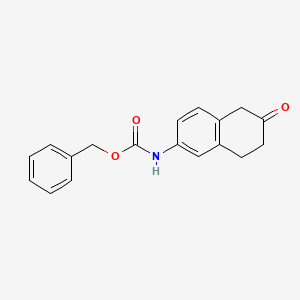
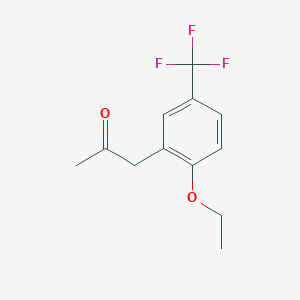
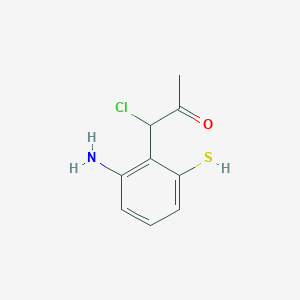
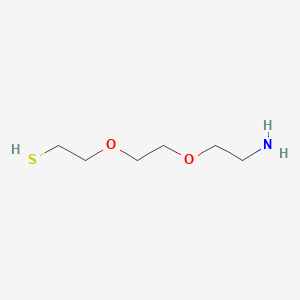

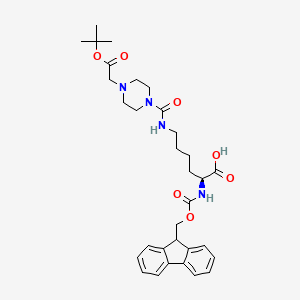
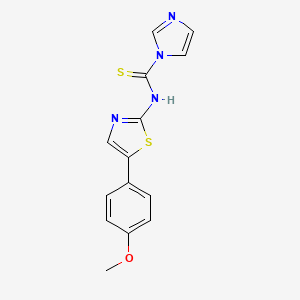
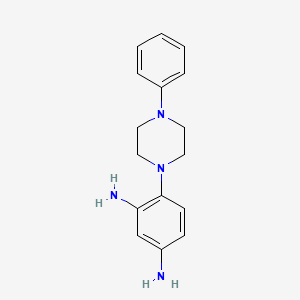
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

